molecular formula C17H13ClN2O B14395996 1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 88434-64-4

1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one

Katalognummer: B14395996
CAS-Nummer: 88434-64-4
Molekulargewicht: 296.7 g/mol
InChI-Schlüssel: MCVZDJQPLRXYCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the condensation reaction between 2-chloro-6-methylphenylhydrazine and naphthalene-2-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-one derivatives, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It can be used in the development of materials with specific properties, such as dyes and pigments.

Wirkmechanismus

The mechanism of action of 1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-6-methylphenylhydrazine: A precursor in the synthesis of the target compound.

    Naphthalene-2-one: Another precursor used in the synthesis.

    Hydrazones: A class of compounds with similar functional groups and reactivity.

Uniqueness

1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one is unique due to the presence of both a chloro-substituted phenyl ring and a naphthalene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

88434-64-4

Molekularformel

C17H13ClN2O

Molekulargewicht

296.7 g/mol

IUPAC-Name

1-[(2-chloro-6-methylphenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C17H13ClN2O/c1-11-5-4-8-14(18)16(11)19-20-17-13-7-3-2-6-12(13)9-10-15(17)21/h2-10,21H,1H3

InChI-Schlüssel

MCVZDJQPLRXYCK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)Cl)N=NC2=C(C=CC3=CC=CC=C32)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.